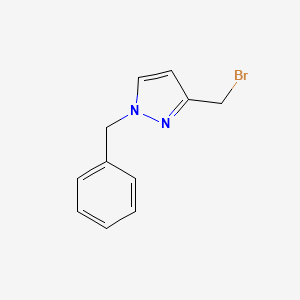

1-benzyl-3-(bromomethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(bromomethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEANTQZLWNAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Bromomethyl 1h Pyrazole

Direct Functionalization Approaches to Incorporate the Bromomethyl Moiety

The introduction of a bromomethyl group onto a pre-existing 1-benzyl-1H-pyrazole core represents a direct and often efficient synthetic route. These methods typically involve the selective bromination of a methyl group at the C3 position of the pyrazole (B372694) ring.

Electrophilic Bromination Strategies on Pyrazole Rings

While direct electrophilic bromination of the pyrazole ring itself is a common reaction, the functionalization of a substituent methyl group proceeds through a different mechanism. Electrophilic attack on the pyrazole ring typically occurs at the C4 position, which is electron-rich. However, to achieve bromination of the methyl group, a radical substitution reaction is necessary. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator or light, is a classic method for the bromination of allylic and benzylic positions. manac-inc.co.jpwikipedia.orgmasterorganicchemistry.comyoutube.com The methyl group at the 3-position of the pyrazole ring behaves analogously to a benzylic methyl group due to the aromatic nature of the pyrazole ring, making it susceptible to radical bromination. manac-inc.co.jp

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the methyl group on the pyrazole, forming a resonance-stabilized pyrazol-3-ylmethyl radical. This radical subsequently reacts with a molecule of NBS or bromine (formed in situ) to yield the desired 1-benzyl-3-(bromomethyl)-1H-pyrazole and a new bromine radical, thus propagating the chain reaction. manac-inc.co.jpmasterorganicchemistry.com

Application of Specific Bromomethylating Reagents

N-Bromosuccinimide (NBS) is the most prominent and widely used reagent for the bromination of the methyl group in this context. wikipedia.orgnih.gov The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4) or cyclohexane, and is often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org The low concentration of bromine maintained in the reaction mixture by NBS is crucial to favor the desired radical substitution over electrophilic addition to any potential double bonds. masterorganicchemistry.com

A study on the photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones with NBS demonstrated the feasibility of brominating the methyl group, highlighting the influence of reaction conditions on the product distribution. nih.gov While this study was on a pyrazolinone system, the principles of radical bromination of the methyl group are transferable to 1-benzyl-3-methyl-1H-pyrazole.

| Reagent | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | CCl4, radical initiator (AIBN) or UV light, reflux | This compound | wikipedia.org |

Multi-Step Synthesis through Precursor Derivatization

An alternative and highly versatile approach to this compound involves the initial construction of the pyrazole ring system with the necessary substituents in place, followed by a final bromination step. This multi-step strategy allows for greater control over the substitution pattern of the pyrazole core.

Pyrazole Ring Construction via Cyclocondensation Reactions

The Knorr pyrazole synthesis and related cyclocondensation reactions are the cornerstone for constructing the pyrazole ring. youtube.com These reactions involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. jocpr.comnih.govorganic-chemistry.orgresearchgate.net

The synthesis of the precursor, 1-benzyl-3-methyl-1H-pyrazole, is readily achieved through the cyclocondensation of benzylhydrazine (B1204620) with a suitable 1,3-dicarbonyl compound. rsisinternational.orgorgsyn.org In this case, the ideal carbonyl precursor is acetylacetone (B45752) (2,4-pentanedione). The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.com The use of benzylhydrazine ensures the presence of the required benzyl (B1604629) group at the N1 position of the pyrazole.

A patent describes a process for the synthesis of 1-benzyl-3-methyl-5-pyrazolone from phenylhydrazine (B124118) and ethyl acetoacetate, which demonstrates a similar cyclocondensation principle. google.com Another study reports the synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole from benzylhydrazine and acetylacetone, providing spectroscopic data for the resulting pyrazole. rsc.org

The reaction between a 1,3-diketone and a hydrazine is a general and widely employed method for the synthesis of pyrazoles. jocpr.comnih.govorganic-chemistry.orgresearchgate.net The choice of the 1,3-dicarbonyl compound dictates the substituents at the C3 and C5 positions of the resulting pyrazole. For the synthesis of the precursor to this compound, acetylacetone is the key 1,3-dicarbonyl starting material.

The reaction conditions for this cyclocondensation can vary, with some procedures employing acidic or basic catalysts to facilitate the reaction. jocpr.com However, the reaction often proceeds efficiently by simply heating the reactants in a suitable solvent like ethanol. rsc.org Once the 1-benzyl-3-methyl-1H-pyrazole precursor is synthesized, the final step is the radical bromination of the methyl group as described in section 2.1.

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product (Precursor) | Reference |

| Benzylhydrazine | Acetylacetone (2,4-pentanedione) | 1-Benzyl-3-methyl-1H-pyrazole | rsisinternational.orgrsc.org |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | rsisinternational.orggoogle.com |

Conversion of Hydroxymethyl Precursors to Bromomethyl Groups

A common and effective strategy for synthesizing this compound involves a two-step sequence starting from a pyrazole derivative bearing an ester or a related functional group at the C3 position. This pathway first establishes the hydroxymethyl intermediate, which is subsequently converted to the target bromomethyl compound.

Reduction of Ester or Thioester Functionalities to Hydroxymethyl Groups

The initial step in this synthetic sequence is the reduction of a pyrazole ester to its corresponding primary alcohol. Pyrazole esters, such as ethyl 1-benzyl-1H-pyrazole-3-carboxylate, serve as readily available starting materials. These esters are typically prepared through cyclocondensation reactions. mdpi.com

The reduction of the ester functionality to a hydroxymethyl group is reliably achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is frequently employed for this transformation, typically conducted in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. mdpi.com The reaction proceeds via nucleophilic acyl substitution, where the hydride anion attacks the electrophilic carbonyl carbon of the ester, ultimately leading to the formation of the primary alcohol, (1-benzyl-1H-pyrazol-3-yl)methanol, after an aqueous workup. mdpi.comsigmaaldrich.com The general transformation is depicted below:

Reaction Scheme: Reduction of Pyrazole Ester

This schematic illustrates the reduction of a pyrazole ester to a hydroxymethyl pyrazole.

Halogenation Reactions Employing Thionyl Chloride or Phosphorous Tribromide

Following the successful reduction to the hydroxymethyl precursor, the next crucial step is the conversion of the hydroxyl group to a bromine atom. This halogenation reaction transforms (1-benzyl-1H-pyrazol-3-yl)methanol into the final product, this compound.

This transformation is a classic example of dehydroxyhalogenation. researchgate.net For converting primary alcohols to the corresponding alkyl bromides, phosphorous tribromide (PBr₃) is a highly effective reagent and one of the most common methods for this type of conversion. researchgate.net The reaction involves the activation of the hydroxyl group by phosphorus, followed by a nucleophilic attack by the bromide ion. The reaction is typically performed in a non-protic solvent to avoid unwanted side reactions. The use of phosphorus oxybromide is also a well-established method for the dehydroxyhalogenation of hydroxypyrazoles. researchgate.net

Table 1: Halogenation Reagents for Hydroxymethyl Pyrazoles

| Reagent | Product Functional Group | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorous Tribromide (PBr₃) | Bromomethyl | Anhydrous, non-protic solvent | researchgate.net |

| Thionyl Chloride (SOCl₂) | Chloromethyl | Anhydrous solvent, often with a base | researchgate.net |

| Phosphorus Oxybromide (POBr₃) | Bromo (on ring) | Heat | researchgate.net |

N-Alkylation Protocols for Introduction of the Benzyl Substituent

An alternative synthetic approach involves the introduction of the N-benzyl group at a later stage of the synthesis. This method starts with a pre-formed pyrazole ring that already contains the desired C3 substituent, in this case, a bromomethyl or a precursor group. The key step is the regioselective alkylation of one of the pyrazole ring's nitrogen atoms.

Reaction of Pyrazole Intermediates with Benzyl Halides

The N-alkylation of pyrazoles is a fundamental and widely used reaction in heterocyclic chemistry. nih.govmdpi.com For unsymmetrical pyrazoles, such as 3-(bromomethyl)-1H-pyrazole, the reaction with an alkylating agent like a benzyl halide can theoretically produce two different regioisomers. The standard procedure involves the deprotonation of the pyrazole's N-H proton using a base, which generates a nucleophilic pyrazole anion. acs.orgsemanticscholar.org This anion then reacts with an electrophile, such as benzyl bromide or benzyl chloride, in a nucleophilic substitution reaction to form the N-substituted pyrazole. acs.orgmdpi.com

Commonly used bases for this reaction include alkali metal carbonates (e.g., K₂CO₃) and hydrides (e.g., NaH). acs.orgbeilstein-journals.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. mdpi.comorganic-chemistry.org

Regioselectivity and Optimization in N-Alkylation Procedures

A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity—that is, directing the benzyl group to either the N1 or N2 position. thieme-connect.comacs.org The formation of the desired 1,3-disubstituted isomer over the 1,5-disubstituted isomer is paramount.

Several factors influence the outcome of the alkylation:

Steric Hindrance: The steric bulk of the substituent at the C3 position is a major determinant of regioselectivity. mdpi.comsemanticscholar.org A larger group at C3 will sterically hinder the adjacent N2 nitrogen, thereby favoring alkylation at the more accessible N1 position.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylated products. organic-chemistry.org For instance, studies have shown that using potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N1-alkylation of 3-substituted pyrazoles. acs.org

Catalysts: While traditional methods rely on bases, catalyst-controlled alkylations have emerged. For example, magnesium-catalyzed reactions have been developed to favor N2-alkylation, highlighting the possibility of tuning selectivity through catalysis. thieme-connect.com Conversely, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed. mdpi.comsemanticscholar.org

Optimization of these parameters is essential to maximize the yield of the desired this compound. Research indicates that steric factors generally provide a reliable basis for predicting the major regioisomer in base-mediated alkylations. mdpi.comacs.org

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Effect on Selectivity | Example Conditions | Reference |

|---|---|---|---|

| Steric Hindrance | Bulky C3/C5 substituents favor alkylation at the less hindered nitrogen. | Alkylation of 3-methyl-5-phenyl-1H-pyrazole favors attack at N1. | mdpi.com |

| Base/Solvent System | Can significantly alter the N1/N2 product ratio. | K₂CO₃ in DMSO favors N1-alkylation. | acs.org |

| Catalyst | Can reverse or enhance inherent selectivity. | MgBr₂ catalyst promotes N2-alkylation. | thieme-connect.com |

| Electrophile | The nature of the alkylating agent can play a role. | Benzyl halides are common electrophiles. | acs.orgmdpi.com |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 3 Bromomethyl 1h Pyrazole

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The presence of a bromine atom on the methyl group at the 3-position of the pyrazole (B372694) ring makes this site highly susceptible to attack by nucleophiles. This reactivity is the basis for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to a diverse array of pyrazole derivatives.

Formation of Carbon-Carbon Bonds through Nucleophilic Attack

The displacement of the bromide ion by carbon-based nucleophiles is a key strategy for extending the carbon framework of the pyrazole scaffold. One notable example is the reaction with cyanide ions to introduce a cyanomethyl group.

A common method for this transformation involves the reaction of 1-benzyl-3-(bromomethyl)-1H-pyrazole with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This reaction typically proceeds at room temperature or with gentle heating to afford 1-benzyl-3-(cyanomethyl)-1H-pyrazole. The resulting nitrile can then serve as a precursor for other functional groups, such as carboxylic acids or amines, through hydrolysis or reduction, respectively.

While specific examples with Grignard reagents are not extensively documented in the literature for this particular substrate, the general reactivity of benzylic-type halides suggests that reactions with organometallic reagents like Grignard reagents (RMgX) or organocuprates (R₂CuLi) would also lead to the formation of a new carbon-carbon bond at the methylene (B1212753) bridge. These reactions would need to be carried out under anhydrous conditions to prevent the quenching of the organometallic reagent.

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Nucleophile | Reagent | Product |

| Cyanide | NaCN | 1-benzyl-3-(cyanomethyl)-1H-pyrazole |

Synthesis of Nitrogen-Containing Derivatives via Amination

The reaction of this compound with various nitrogen-based nucleophiles provides a direct route to a wide range of amino-functionalized pyrazole derivatives. This amination process is fundamental in the synthesis of compounds with potential biological activity. nih.gov

The reaction with primary and secondary amines, both aliphatic and aromatic, typically proceeds under basic conditions to neutralize the hydrogen bromide formed during the reaction. Common bases used include potassium carbonate or triethylamine (B128534) in solvents like acetonitrile (B52724) or ethanol. These reactions generally yield the corresponding N-substituted 1-benzyl-3-(aminomethyl)-1H-pyrazoles in good yields.

Furthermore, the Gabriel synthesis offers an alternative route to primary amines. This method involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine, 1-benzyl-3-(aminomethyl)-1H-pyrazole. This two-step process is often preferred to avoid the over-alkylation that can occur in direct amination with ammonia (B1221849).

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Nucleophile | Reagent | Product |

| Ammonia | NH₃ | 1-benzyl-3-(aminomethyl)-1H-pyrazole |

| Primary Amine | R-NH₂ | N-alkyl/aryl-1-benzyl-3-(aminomethyl)-1H-pyrazole |

| Secondary Amine | R₂NH | N,N-dialkyl/diaryl-1-benzyl-3-(aminomethyl)-1H-pyrazole |

| Phthalimide | Potassium Phthalimide | N-(1-benzyl-1H-pyrazol-3-ylmethyl)phthalimide |

Generation of Oxygen- and Sulfur-Containing Analogues

The versatility of the bromomethyl group extends to reactions with oxygen and sulfur nucleophiles, leading to the formation of ethers and thioethers, respectively. These transformations are valuable for modifying the physicochemical properties of the pyrazole core.

The synthesis of ether derivatives is typically achieved by reacting this compound with an alkoxide (e.g., sodium methoxide) or a phenoxide in an appropriate solvent like the corresponding alcohol or DMF. These reactions generally proceed via an S_N2 mechanism.

Similarly, thioethers can be prepared by reacting the starting bromide with a thiolate, such as sodium thiomethoxide or sodium thiophenoxide. These reactions are often carried out in polar aprotic solvents to enhance the nucleophilicity of the sulfur nucleophile. The resulting thioethers can be further oxidized to sulfoxides and sulfones, introducing additional functional diversity.

Table 3: Synthesis of Oxygen- and Sulfur-Containing Analogues

| Nucleophile | Reagent | Product |

| Alkoxide | RO⁻Na⁺ | 1-benzyl-3-(alkoxymethyl)-1H-pyrazole |

| Phenoxide | ArO⁻Na⁺ | 1-benzyl-3-(phenoxymethyl)-1H-pyrazole |

| Thiolate | RS⁻Na⁺ | 1-benzyl-3-(alkylthiomethyl)-1H-pyrazole |

| Thiophenoxide | ArS⁻Na⁺ | 1-benzyl-3-(arylthiomethyl)-1H-pyrazole |

Cyclization and Annulation Reactions for Complex Heterocycle Formation

Beyond simple substitution, the reactive bromomethyl group of this compound can participate in cyclization reactions to construct fused heterocyclic systems. These reactions can be either intramolecular, where the cyclization occurs within the same molecule, or intermolecular, involving a reaction with a separate bifunctional molecule.

Intramolecular Cyclization Pathways Leading to Fused Rings

Intramolecular cyclization of derivatives of this compound offers a powerful strategy for the synthesis of rigid, polycyclic structures. A common approach involves the initial substitution of the bromide with a nucleophile that contains a second reactive site. For instance, reaction with a nucleophile bearing a suitably positioned amine, hydroxyl, or thiol group can lead to a subsequent intramolecular cyclization to form a new ring fused to the pyrazole.

An example of this would be the reaction with a binucleophile like 2-aminophenol. The initial N-alkylation would be followed by an intramolecular O-alkylation to form a six-membered ring. While specific examples starting directly from this compound are not extensively reported, the principle is well-established in heterocyclic chemistry. A free-radical intramolecular cyclization approach has been used to synthesize pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons from o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org

Intermolecular Cyclization with Bifunctional Reagents

In intermolecular cyclization reactions, this compound reacts with a molecule containing two nucleophilic centers, leading to the formation of a new heterocyclic ring. These reactions are highly valuable for building complex scaffolds.

For example, reaction with a bifunctional reagent like ethylenediamine (B42938) would first involve the mono-N-alkylation of the diamine. The resulting intermediate, containing a primary amine, could then undergo a second intermolecular reaction with another electrophile or an intramolecular cyclization if a suitable electrophilic center is present on the pyrazole ring or its substituents.

A documented approach for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives involves the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds. nih.gov While not a direct reaction of the bromomethyl derivative, it highlights a common strategy for constructing fused pyrazole systems that could potentially be adapted. For instance, converting the bromomethyl group to an aminomethyl group would create a precursor for such cyclization reactions.

Oxidation and Reduction Chemistry of Functional Groups on the Pyrazole or Benzyl (B1604629) Moieties

The functional groups of this compound present distinct opportunities for oxidation and reduction, allowing for selective molecular modifications. The primary sites for these transformations are the benzylic C-H bonds of the N-benzyl group and the carbon-bromine bond of the 3-(bromomethyl) group. The pyrazole ring itself is an aromatic heterocycle and is generally stable under many oxidative and reductive conditions.

Oxidation:

The benzylic position of the N-benzyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the entire alkyl side-chain, leading to the formation of a carboxylic acid at the aromatic ring. wikipedia.orglibretexts.org In the context of this compound, harsh oxidation would likely degrade the benzyl group. However, more controlled oxidation can target the benzylic methylene group. For instance, chromium trioxide in complex with 3,5-dimethylpyrazole (B48361) is known to selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org

The bromomethyl group can also undergo oxidation. Research has shown that benzylic halides, such as (bromomethyl)benzene, can be oxidized to the corresponding carboxylic acids using water as the oxidant in the presence of a ruthenium catalyst. acs.org This suggests a pathway to convert the 3-(bromomethyl)pyrazole into a pyrazole-3-carboxylic acid derivative.

Table 1: Representative Oxidation Reactions of Benzylic and Halomethyl Groups

| Starting Material | Reagent(s) | Product | Reference |

| Alkylbenzene (e.g., Toluene) | KMnO₄, H₃O⁺, heat | Benzoic Acid | libretexts.org |

| (Bromomethyl)benzene | Ru catalyst, H₂O, Base | Benzoic Acid | acs.org |

| General Ar-CH₂R | CrO₃-dmpyz | Ar-C(=O)R | wikipedia.org |

Reduction:

The reduction of functional groups on this compound offers pathways to different derivatives. The bromomethyl group can be reduced to a methyl group. This transformation can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. A recent method has demonstrated the reduction of α-trifluoromethyl alkyl bromides using a combination of a nickel catalyst and visible light, suggesting a potential strategy for the debromination of the bromomethyl group. rsc.org

The benzyl group's benzene (B151609) ring can be reduced under specific conditions, such as the Birch reduction, which employs a dissolved metal like sodium or lithium in liquid ammonia with an alcohol. wordpress.com This reaction would convert the aromatic benzyl ring into a non-conjugated diene, significantly altering the molecule's structure and properties. wordpress.com The pyrazole ring, being aromatic, is generally resistant to reduction, especially in the presence of more easily reducible groups like the bromomethyl or benzyl moieties. msu.edu

Table 2: Representative Reduction Reactions

| Functional Group | Reagent(s) | Transformed Group | Reference |

| Alkyl Bromide | Ni catalyst, Visible Light | Alkyl (de-bromination) | rsc.org |

| Benzene Ring | Na, NH₃ (l), ROH | 1,4-Cyclohexadiene | wordpress.com |

| Aryl Ketone | H₂, Catalyst or Zn(Hg), HCl | Alkyl | libretexts.org |

Transition Metal-Catalyzed Coupling Reactions of Derived Intermediates

The bromomethyl group of this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules by forming new carbon-carbon bonds. The benzylic nature of the bromomethyl group enhances its reactivity in oxidative addition steps, which is often the initiating step in catalytic cycles. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, requiring an organoboron reagent, typically a boronic acid or a boronic acid pinacol (B44631) ester (Bpin). wikipedia.org To engage this compound in Suzuki coupling as the nucleophilic partner, the bromomethyl group must first be converted into a boronic acid or ester derivative.

A common route to such derivatives involves the formation of an organometallic intermediate. For instance, the bromomethyl compound could be reacted with magnesium to form a Grignard reagent, which is then treated with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to yield the boronic acid. An alternative is the use of organolithium intermediates.

Another established method is the Miyaura borylation, which involves the palladium-catalyzed reaction of a halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). google.com While typically applied to aryl and vinyl halides, this method can be adapted for benzylic halides. A plausible route for the synthesis of 1-benzyl-3-(pinacolatoborylmethyl)-1H-pyrazole would involve the reaction of this compound with B₂pin₂ in the presence of a palladium catalyst and a suitable base.

Patents describe the synthesis of pyrazole-3-boronic acid pinacol ester from 3-iodo-1-methyl-1H-pyrazole via lithium-halogen exchange followed by reaction with isopropoxyboronic acid pinacol ester, demonstrating the feasibility of introducing a boron moiety onto the pyrazole scaffold. google.com Similarly, pyrazole-4-boronic acid pinacol ester can be synthesized from 1-Boc-4-halopyrazole and pinacol diboron using a palladium catalyst. google.com These precedents support the viability of converting the bromomethyl derivative into the required boronic ester for Suzuki coupling.

Table 3: General Methods for Boronic Ester Synthesis from Halides

| Starting Halide Type | Reagents | Product | Key Features | Reference |

| Aryl/Vinyl Halide | 1. n-BuLi or Mg 2. B(OR)₃ 3. H₃O⁺ | Boronic Acid | Formation of organometallic intermediate | google.com |

| Aryl/Vinyl Halide | B₂pin₂, Pd Catalyst, Base | Boronic Ester | Miyaura Borylation; good functional group tolerance | google.com |

| 4-Bromo-1-methyl-1H-pyrazole | 1. n-BuLi, -78°C 2. B(O-iPr)₃ | Lithium hydroxy ate complex | Stable intermediate, used directly in coupling | researchgate.net |

Beyond Suzuki coupling, the reactive C-Br bond of this compound allows it to participate in several other important palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. youtube.com An intermediate derived from this compound could be prepared by converting the bromide to its corresponding organozinc species via reaction with activated zinc. This organozinc intermediate could then be coupled with various aryl or vinyl halides. Conversely, the bromomethyl compound itself can act as the electrophile in a Negishi coupling with a pre-formed organozinc reagent. This method is known for its high functional group tolerance and has been applied to functionalize pyrazole scaffolds. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction creates a C(sp²)-C(sp) or C(sp³)-C(sp) bond by coupling a halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. scirp.org While traditionally used for aryl and vinyl halides, its scope has been expanded to include benzylic halides. nih.gov Thus, this compound could be directly coupled with various terminal alkynes to synthesize 3-alkynyl-methyl-pyrazole derivatives. Copper-free versions of the Sonogashira reaction, sometimes referred to as Heck alkynylation, have also been developed to avoid issues like homocoupling of the alkyne. organic-chemistry.org

Heck Coupling: The Heck reaction typically couples aryl or vinyl halides with alkenes. While less common for alkyl halides due to issues with β-hydride elimination, benzylic halides that lack β-hydrogens on the alkyl chain or where elimination is disfavored can be effective substrates. The bromomethyl group of the target molecule could potentially undergo Heck-type reactions with activated alkenes.

Table 4: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile | Catalyst System | Resulting Bond | Reference |

| Negishi | Organozinc (R-ZnX) | R'-X (e.g., Pyrazolyl-CH₂Br) | Pd catalyst | C-C | youtube.comresearchgate.net |

| Sonogashira | Terminal Alkyne (R-C≡CH) | R'-X (e.g., Pyrazolyl-CH₂Br) | Pd catalyst, Cu(I) co-catalyst | C-C(sp) | scirp.org |

| Heck Alkynylation | Terminal Alkyne (R-C≡CH) | R'-X (e.g., Pyrazolyl-CH₂Br) | Pd catalyst | C-C(sp) | organic-chemistry.org |

Application As a Versatile Chemical Building Block and Synthetic Tool

Construction of Advanced Pyrazole-Containing Molecular Scaffolds

The pyrazole (B372694) nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. nih.govmdpi.com The ability to readily functionalize the pyrazole ring, as offered by 1-benzyl-3-(bromomethyl)-1H-pyrazole, is crucial for developing novel and intricate molecular frameworks.

The inherent reactivity of the bromomethyl group in this compound makes it an excellent starting material for assembling larger, multi-ring heterocyclic systems. The carbon-bromine bond is readily cleaved in the presence of nucleophiles, facilitating substitution reactions that form new carbon-heteroatom or carbon-carbon bonds. This allows for the fusion or linking of the pyrazole core to other heterocyclic rings, a common strategy in the synthesis of novel bioactive compounds. hilarispublisher.comnih.gov For instance, reaction with bifunctional nucleophiles can lead to cyclization, forming new ring systems appended to the pyrazole structure. This versatility enables the creation of diverse chemical libraries based on the 1-benzylpyrazole motif.

A significant application of pyrazole-based building blocks is in the synthesis of hybrid molecules, where two or more distinct heterocyclic rings are combined to create a single compound with potentially synergistic or novel properties. The synthesis of triazole-pyrazole hybrids is a well-documented example of this approach. nih.govresearchgate.net A common synthetic route involves converting the bromomethyl group of a pyrazole precursor into an azide. This pyrazolyl azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with various alkynes to furnish 1,2,3-triazole rings linked to the pyrazole core. researchgate.net This methodology allows for the facile N-functionalization of the pyrazole before the attachment of the triazole unit. nih.govresearchgate.net The result is a library of multi-substituted pyrazole-triazole hybrids, which have been investigated for various biological activities. arkat-usa.orgbeilstein-journals.org

Table 1: Examples of Synthesized Pyrazole-Triazole Hybrids This table is representative of the types of hybrids synthesized using pyrazole precursors in multi-step reactions.

| Pyrazole Precursor Type | Alkyne Partner | Resulting Hybrid Structure | Yield Range | Reference |

|---|---|---|---|---|

| N-Substituted Azidopyrazole | Phenylacetylene | 1-Substituted Pyrazole linked to 4-Phenyl-1,2,3-Triazole | 28% to quantitative | nih.gov |

| Azidopyrazole | Propargyl Alcohol | Pyrazole linked to 4-(Hydroxymethyl)-1,2,3-Triazole | Good | nih.govresearchgate.net |

The bromomethyl group (-CH₂Br) classifies this compound as a potent alkylating agent. In chemical synthesis, an alkylating agent is a reagent that introduces an alkyl group into a substrate molecule. The benzyl-type bromide in this compound is particularly reactive due to the ability of the pyrazole ring to stabilize the transition state of nucleophilic substitution reactions (Sₙ2) and any potential carbocation intermediate (Sₙ1). This reactivity allows for the efficient transfer of the "1-benzyl-1H-pyrazol-3-ylmethyl" moiety to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This process is fundamental for modifying other molecules of interest, attaching the pyrazole scaffold to proteins, polymers, or other small molecules for research purposes. The use of pyrazole derivatives in N-alkylation reactions under basic conditions is a common synthetic procedure. researchgate.net

Precursor for the Development of Specialized Chemical Probes

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein. rsc.org The structural features of this compound make it a suitable starting point for the synthesis of such specialized tools.

Understanding reaction mechanisms or tracking the fate of a molecule in a biological system often requires the use of labeled compounds. The reactive bromomethyl group of this compound serves as a convenient chemical handle to attach various labels. For example, it can be reacted with a fluorescent dye containing a nucleophilic group to create a fluorescent probe for use in cellular imaging. Alternatively, isotopic labels (e.g., ¹³C, ²H, ¹⁵N) can be incorporated into the molecule during its synthesis or attached via the bromomethyl handle. A key application is in radiolabeling, where a radioisotope is incorporated for imaging techniques like Positron Emission Tomography (PET) or for biodistribution studies. For example, pyrazole derivatives have been successfully radiolabeled with isotopes like ¹³¹I to study their uptake and accumulation in specific tissues, such as tumors. nih.gov

Table 2: Potential Labeling Applications for Mechanistic Studies

| Label Type | Method of Introduction | Potential Application |

|---|---|---|

| Fluorescent Tag (e.g., Fluorescein, Rhodamine) | Reaction of the bromomethyl group with a nucleophilic dye | Cellular imaging, fluorescence microscopy |

| Radioisotope (e.g., ¹¹C, ¹⁸F, ¹³¹I) | Incorporation during synthesis or via a prosthetic group attached to the bromomethyl position | PET imaging, biodistribution studies, metabolic tracking nih.gov |

| Isotopic Label (e.g., ²H, ¹³C) | Use of isotopically enriched starting materials in the synthesis | Mechanistic studies of chemical reactions using NMR or Mass Spectrometry |

Pyrazole and its derivatives are highly effective ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. chemrxiv.org The two adjacent nitrogen atoms in the pyrazole ring can act as electron-pair donors, coordinating to a metal center in a monodentate fashion through the pyridine-like nitrogen atom. chemrxiv.org The compound this compound is a valuable precursor for creating more sophisticated ligands. The bromomethyl group can be substituted with other donor groups (such as amines, pyridines, thiols, or phosphines) to create multidentate ligands. These ligands can chelate a single metal ion with high affinity and specificity or bridge multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents, influencing their catalytic activity, magnetic properties, or luminescence. johnshopkins.edu

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution by mapping the hydrogen and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

A ¹H NMR spectrum would confirm the number of distinct proton environments and their connectivity. For 1-benzyl-3-(bromomethyl)-1H-pyrazole, specific signals would be expected for the protons on the benzyl (B1604629) group, the pyrazole (B372694) ring, and the bromomethyl group.

Benzyl Group: The five protons of the phenyl ring would typically appear as a multiplet in the aromatic region (approximately δ 7.2-7.4 ppm). The two benzylic protons (CH₂) attached to the pyrazole nitrogen would show as a singlet around δ 5.3 ppm.

Pyrazole Ring: The two protons on the pyrazole ring would appear as distinct doublets. The proton at the C4 position would likely be found around δ 6.3 ppm, and the proton at the C5 position would be further downfield.

Bromomethyl Group: The two protons of the bromomethyl group (CH₂Br) at the C3 position would give a characteristic singlet, expected to be in the region of δ 4.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Benzyl Group: Signals for the aromatic carbons would appear between δ 125-137 ppm, with the ipso-carbon (the one attached to the CH₂ group) being distinct. The benzylic carbon signal would be expected around δ 55-60 ppm.

Pyrazole Ring: The three carbons of the pyrazole ring would show characteristic shifts, with the C3 and C5 carbons appearing further downfield than the C4 carbon.

Bromomethyl Carbon: The carbon of the CH₂Br group would be observed at a lower field, typically around δ 20-30 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOE)

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, two-dimensional NMR experiments are essential.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, for instance, linking the ¹H signal of the bromomethyl protons to the ¹³C signal of the bromomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connectivity, such as the correlation between the benzylic protons and the C3 and C5 carbons of the pyrazole ring, confirming the N1-substitution.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY experiments show through-space correlations between protons that are close to each other, which helps to confirm the regiochemistry and spatial arrangement of the substituents. For example, a correlation between the benzylic protons and the C5 proton of the pyrazole ring would provide strong evidence for the 1,3-substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which should match the calculated value for C₁₁H₁₁BrN₂. The presence of bromine would be indicated by a characteristic isotopic pattern [M]+ and [M+2]+ with nearly equal intensity. The fragmentation pattern would likely show the loss of a bromine radical (·Br) and the formation of a stable benzyl cation (m/z 91).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the main functional groups present in the molecule.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups would be just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic and pyrazole ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-Br stretching: A characteristic absorption for the carbon-bromine bond would be expected in the fingerprint region, typically between 500-600 cm⁻¹.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the ultimate proof of its structure. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. It would definitively confirm the connectivity of the benzyl, pyrazole, and bromomethyl groups, leaving no ambiguity about the isomeric form.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition (by percentage) of a compound. This process is crucial in the characterization of a newly synthesized molecule, such as this compound, as it provides a direct method to verify its empirical formula. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.

The verification process involves comparing the experimentally determined mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) with the theoretically calculated percentages derived from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental integrity and purity.

For this compound, the proposed molecular formula is C₁₁H₁₁BrN₂. The theoretical elemental composition is calculated based on the atomic weights of carbon (C), hydrogen (H), bromine (Br), and nitrogen (N). The molecular weight of this compound is 267.13 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are calculated as follows:

%C = (11 × 12.011) / 267.13 × 100% = 49.47%

%H = (11 × 1.008) / 267.13 × 100% = 4.15%

%N = (2 × 14.007) / 267.13 × 100% = 10.49%

In a typical experimental setting, a sample of the purified compound would be subjected to combustion analysis. The results of such an analysis are then compared against the theoretical values. For instance, a hypothetical elemental analysis of a synthesized sample of this compound might yield results such as C, 49.51%; H, 4.18%; and N, 10.53%. The close agreement between these "found" values and the calculated theoretical percentages would serve to confirm the assigned molecular formula of C₁₁H₁₁BrN₂. Discrepancies outside of an acceptable margin of error (typically ±0.4%) may indicate the presence of impurities, residual solvent, or an incorrectly identified structure.

The following table summarizes the comparison between the calculated and hypothetical experimental elemental analysis data for this compound.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 49.47 | 49.51 |

| Hydrogen (H) | 4.15 | 4.18 |

| Nitrogen (N) | 10.49 | 10.53 |

This rigorous verification step is indispensable in the field of chemical synthesis, ensuring that the material being studied is indeed the target molecule before it is subjected to further spectroscopic analysis or biological evaluation.

Computational and Theoretical Investigations of 1 Benzyl 3 Bromomethyl 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. chem8.orgsemanticscholar.org It is frequently employed to predict the properties of heterocyclic compounds like pyrazoles. researchgate.netderpharmachemica.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For pyrazole (B372694) derivatives, this is commonly achieved using DFT methods such as B3LYP combined with a basis set like 6-311++G(d,p). derpharmachemica.comnih.gov

Table 1: Predicted Optimized Geometrical Parameters for 1-Benzyl-3-(bromomethyl)-1H-pyrazole (Illustrative) This table presents hypothetical data based on typical values for analogous pyrazole structures.

| Parameter | Predicted Value |

|---|---|

| Bond Length (N1-C_benzyl) | ~1.46 Å |

| Bond Length (C3-C_bromomethyl) | ~1.51 Å |

| Bond Length (C-Br) | ~1.95 Å |

| Dihedral Angle (Phenyl-Pyrazole) | ~80-90° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-systems of the pyrazole and phenyl rings. nih.gov The LUMO, conversely, would likely be distributed over the pyrazole ring and the electron-withdrawing bromomethyl substituent, indicating these sites are susceptible to nucleophilic attack. DFT calculations can also map the molecular electrostatic potential (MEP), which visually represents the charge distribution and identifies reactive sites for electrophilic and nucleophilic interactions. nih.gov

Table 2: Predicted Frontier Orbital Energies and Related Properties (Illustrative) This table presents hypothetical data based on DFT studies of similar pyrazole derivatives.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

DFT calculations can be used to predict key thermodynamic properties such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These values are essential for understanding the stability of the molecule and the energetics of reactions in which it might participate. By calculating the thermodynamic properties of reactants, transition states, and products, computational chemists can predict reaction pathways, activation energies, and equilibrium constants, providing a theoretical foundation for synthetic strategies.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis in Related Systems)

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal packing and material properties. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.netnih.gov The analysis maps various properties onto the surface, such as dnorm, which highlights close intermolecular contacts. nih.gov

Table 3: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrazole Derivatives This table shows representative data from published studies on different pyrazole compounds to illustrate expected interactions.

| Intermolecular Contact Type | Percentage Contribution | Reference |

|---|---|---|

| H···H | 37.1% - 47% | nih.govdnu.dp.ua |

| O···H/H···O | 19.5% - 31.3% | nih.govdnu.dp.ua |

| C···H/H···C | 10.6% - 12.1% | nih.govdnu.dp.ua |

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculated shifts are typically compared to experimental values, often showing a strong linear correlation, which serves to validate the computed structure. derpharmachemica.comuomphysics.net For this compound, calculations would predict distinct signals for the protons and carbons of the benzyl (B1604629), pyrazole, and bromomethyl moieties.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) This table presents hypothetical data based on known chemical shift ranges and data from analogous compounds. rsc.orgrsc.org

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzyl CH₂ | ~5.3 | ~53 |

| Benzyl C-H (aromatic) | 7.2 - 7.4 | 127 - 137 |

| Pyrazole C4-H | ~6.4 | ~106 |

| Pyrazole C5-H | ~7.5 | ~130 |

| Bromomethyl CH₂ | ~4.6 | ~25 |

Mechanistic Studies of Reactions Involving the Compound through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum mechanical calculations, researchers can map out reaction pathways, identify transition states, and determine the energetics of different mechanistic routes. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.

A primary method employed in these studies is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy in describing the electronic structure of molecules. eurasianjournals.com By using DFT, the geometries of reactants, intermediates, transition states, and products can be optimized, and their relative energies can be calculated. This allows for the construction of a detailed potential energy surface for a given reaction. For instance, in the synthesis of pyrazole derivatives, computational studies can shed light on the formation of key intermediates, such as hemiaminals, and the subsequent steps leading to the final product. mdpi.com

Kinetic studies on the formation of related pyrazoline derivatives from α,β-unsaturated ketones and hydrazine (B178648) have pointed towards a nucleophilic addition mechanism. researchgate.net Computational modeling can further refine this understanding by examining the substituent effects on the reaction rate and regioselectivity. For this compound, theoretical calculations could be used to explore its reactivity in nucleophilic substitution reactions at the bromomethyl group, predicting whether the reaction proceeds through an SN1 or SN2 pathway and identifying the factors that influence the reaction barrier.

Table 1: Hypothetical Calculated Energy Barriers for a Nucleophilic Substitution Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| SN1 | Formation of carbocation | 25.4 |

| SN2 | Backside attack by nucleophile | 18.2 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational mechanistic studies.

Molecular Docking Studies to Understand Binding Potential (focus on methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in understanding its potential to interact with biological targets, such as enzymes or receptors. The methodology for such a study follows a well-defined workflow.

The initial step involves obtaining the three-dimensional (3D) crystal structure of the target protein, typically from a public repository like the Protein Data Bank (PDB). ijpbs.comnih.gov This structure provides the atomic coordinates of the protein's active site, which is the region where the ligand is expected to bind. The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and removing water molecules. nih.gov

Concurrently, the 2D structure of this compound is drawn using chemical drawing software and then converted into a 3D conformation. ijpbs.comnih.gov This ligand structure is also optimized to find its lowest energy conformation.

The core of the process is the docking simulation itself, which is performed using specialized software such as AutoDock. ijpbs.comasianpubs.org The software systematically samples a large number of possible orientations and conformations of the ligand within the protein's active site. Each of these "poses" is scored based on a function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov

The final step is the analysis of the docking results. The pose with the lowest binding energy is typically considered the most likely binding mode. ijpbs.com Visualization software is then used to examine the specific interactions between this compound and the amino acid residues of the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govmdpi.com This detailed analysis provides valuable insights into the structural basis of the compound's potential biological activity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR84, PHE121, LEU152, SER155 |

| Hydrogen Bonds | 1 (with SER155) |

| Hydrophobic Interactions | 3 (with TYR84, PHE121, LEU152) |

Note: The data in this table is for illustrative purposes to demonstrate the typical output of a molecular docking study.

Q & A

Q. Key Considerations :

- Temperature and solvent : Neutral conditions (room temperature to 50°C) minimize side reactions like hydrolysis of the bromomethyl group .

- Catalysts : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) enhance regioselectivity in azide-alkyne cycloadditions for hybrid derivatives .

- Yield Optimization : Dry solvents and inert atmospheres improve stability of bromomethyl intermediates .

Advanced Research Question

- DFT Studies :

- HOMO-LUMO Analysis : Evaluates electrophilicity of the bromomethyl group. Lower LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack .

- NBO Analysis : Identifies hyperconjugative interactions stabilizing the molecule (e.g., σ(C-Br) → σ*(C-N)) .

- Molecular Docking : Used to predict binding affinity with biological targets (e.g., kinase inhibitors). The bromomethyl group often participates in hydrophobic interactions .

Case Study : A derivative showed enhanced anti-cancer activity when the bromomethyl group was replaced with a trifluoromethyl moiety, as predicted by DFT-derived electrostatic potential maps .

How do steric and electronic effects influence the reactivity of the bromomethyl group in cross-coupling reactions?

Advanced Research Question

The bromomethyl group is a versatile handle for Suzuki, Sonogashira, or nucleophilic substitutions, but its reactivity depends on:

- Steric Hindrance : Bulky benzyl substituents at N1 slow down coupling reactions (e.g., Pd-catalyzed cross-coupling) due to restricted access to the reactive site .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) adjacent to the bromomethyl group increase electrophilicity, accelerating SN2 reactions .

Q. Experimental Optimization :

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Additives like tetrabutylammonium bromide (TBAB) enhance solubility of ionic intermediates .

What are the challenges in characterizing byproducts from bromomethylation reactions, and how can they be mitigated?

Basic Research Question

Common byproducts include:

Q. Mitigation Strategies :

- Chromatography : Flash column chromatography (cyclohexane/ethyl acetate gradients) separates brominated derivatives .

- LC-MS Monitoring : Detects low-abundance byproducts early in reactions .

Q. Analytical Workflow :

TLC : Initial screening with UV-active spots.

¹H NMR : Compare integrals of benzyl protons (δ 5.1–5.3 ppm) to quantify purity .

HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 349.0169 for C₁₃H₁₂BrN₅O₂) .

How can spectroscopic data (IR, Raman) be used to confirm the success of functional group transformations?

Basic Research Question

- IR Spectroscopy :

- Bromomethyl C-Br stretch: ~550–600 cm⁻¹ (weak to medium).

- Loss of NH stretches (~3400 cm⁻¹) confirms successful N-alkylation .

- Raman Spectroscopy :

- Pyrazole ring vibrations: 1450–1600 cm⁻¹.

- Bromomethyl deformation modes: ~300–400 cm⁻¹ .

Case Example : After click chemistry, the azide peak (~2100 cm⁻¹) disappears, confirming triazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.